REACTION_CXSMILES
|
C(N1C=CN=C1)(N1C=CN=C1)=O.[Cl:13][C:14]1[C:15]([F:23])=[C:16]([CH:20]=[CH:21][N:22]=1)[C:17](O)=[O:18].[BH4-].[Na+].Cl>C1COCC1.O>[Cl:13][C:14]1[C:15]([F:23])=[C:16]([CH2:17][OH:18])[CH:20]=[CH:21][N:22]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=O)O)C=CN1)F
|
Name
|
|
Quantity
|
21.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 10 min at 0° C.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction (caution: H2 evolving)
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed via rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted repeatedly with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
the combined organics were dried (phase separator)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vaccuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel (eluent gradient: c-hexane/EtOAc 4:1 to 2:1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |